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4,7-Dichloropyrido[3,2-d]pyrimidine Documentation Hub
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Core Science & Biosynthesis
Protocols & Analytical Methods
Application Note: Precision Synthesis of PI3K Inhibitors Using 4,7-Dichloropyrido[3,2-d]pyrimidine
Application Note: Precision Synthesis of PI3K Inhibitors Using 4,7-Dichloropyrido[3,2-d]pyrimidine
This Application Note is designed for medicinal chemists and drug development professionals focusing on kinase inhibitor synthesis. It details the strategic utilization of 4,7-Dichloropyrido[3,2-d]pyrimidine as a privileged scaffold for generating Phosphoinositide 3-kinase (PI3K) inhibitors.[1]
[1]
Executive Summary & Chemical Rationale
The pyrido[3,2-d]pyrimidine scaffold represents a bioisostere of quinazoline, offering improved solubility and distinct hydrogen-bonding capabilities within the ATP-binding pocket of PI3K isoforms (α, β, γ, δ).[1]
The 4,7-Dichloropyrido[3,2-d]pyrimidine intermediate is particularly valuable because it possesses two electrophilic sites with distinct reactivity profiles.[1] This electronic asymmetry allows for a programmable, protecting-group-free synthesis of library candidates.
Mechanistic Basis for Regioselectivity (SAR)[1]
-
C4 Position (Pyrimidine Ring): The chlorine at C4 is highly activated towards Nucleophilic Aromatic Substitution (SNAr) due to the electron-withdrawing nature of the adjacent pyrimidine nitrogens (N3 and N1).[1] This position typically hosts the "hinge binder" moiety (e.g., morpholine or 2-aminopyrimidine).[1]
-
C7 Position (Pyridine Ring): The chlorine at C7 is located on the fused pyridine ring, meta to the bridgehead nitrogen (N5).[1] It is significantly less electrophilic and resistant to mild SNAr conditions. This position is ideal for Palladium-catalyzed cross-coupling (Suzuki-Miyaura or Buchwald-Hartwig) to introduce "affinity pocket" substituents that drive isoform selectivity.
Strategic Workflow Visualization
The following diagram illustrates the retrosynthetic logic and the sequential functionalization strategy.
Caption: Sequential regioselective functionalization workflow exploiting the electronic disparity between C4 and C7 positions.
Detailed Experimental Protocols
Protocol A: C4-Functionalization via SNAr (Hinge Binder Installation)
Objective: To selectively displace the C4-chloro group with morpholine, a classic pharmacophore for PI3K inhibition (mimicking the ATP adenine interaction).[1]
Reagents:
-
4,7-Dichloropyrido[3,2-d]pyrimidine (1.0 equiv)[1]
-
Morpholine (1.1 equiv)[1]
-
Diisopropylethylamine (DIPEA) (2.0 equiv)[1]
-
Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)[1]
Procedure:
-
Preparation: Dissolve 4,7-Dichloropyrido[3,2-d]pyrimidine (e.g., 200 mg, 1.0 mmol) in anhydrous DCM (5 mL) in a round-bottom flask equipped with a magnetic stir bar.
-
Addition: Cool the solution to 0°C in an ice bath. Add DIPEA (348 µL, 2.0 mmol) followed by the dropwise addition of Morpholine (96 µL, 1.1 mmol).[1]
-
Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.
-
Work-up: Quench with water (10 mL). Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate in vacuo.[1]
-
Purification: The crude product is often pure enough for the next step.[1] If necessary, purify via flash column chromatography (SiO₂, 0-5% MeOH in DCM).[1]
Expected Outcome: >85% yield of 4-(4-morpholinyl)-7-chloropyrido[3,2-d]pyrimidine . The C7-chloro remains intact due to the mild conditions.
Protocol B: C7-Functionalization via Suzuki-Miyaura Coupling (Selectivity Handle)
Objective: To couple an aryl boronic acid to the C7 position, extending the molecule into the affinity pocket to generate the final PI3K inhibitor.[1]
Reagents:
-
Intermediate A (from Protocol A) (1.0 equiv)
-
Aryl Boronic Acid (e.g., 3-aminophenylboronic acid) (1.2 equiv)[1]
-
Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)[1]
-
Solvent: 1,4-Dioxane (degassed)[1]
Procedure:
-
Setup: In a microwave vial or pressure tube, combine Intermediate A (100 mg, 0.4 mmol), Aryl Boronic Acid (0.48 mmol), and Pd(dppf)Cl₂·DCM (16 mg, 0.02 mmol).[1]
-
Solvent System: Add 1,4-Dioxane (3 mL) and 2.0 M Na₂CO₃ (0.6 mL).
-
Degassing: Sparge the mixture with Nitrogen or Argon gas for 5 minutes to remove oxygen (critical for Pd cycle efficiency).
-
Reaction: Seal the vessel and heat to 90°C for 4–12 hours (or 110°C for 30 mins in a microwave reactor).
-
Work-up: Cool to RT. Filter through a pad of Celite to remove Palladium residues.[1] Wash the pad with EtOAc.[1]
-
Purification: Concentrate the filtrate and purify via preparative HPLC (Water/Acetonitrile with 0.1% Formic Acid) to isolate the final inhibitor.
Self-Validating Checkpoint:
-
1H NMR: Look for the disappearance of the C7-H signal (if applicable) or the appearance of new aromatic protons from the coupled ring.[1]
-
LC-MS: Confirm the mass shift corresponding to the loss of Cl (-35) and addition of the Aryl group.
Analytical Data & Troubleshooting
Quantitative Summary of Conditions
| Reaction Step | Position | Reaction Type | Key Reagent | Temp (°C) | Typical Yield |
| Step 1 | C4 | SNAr | Morpholine / DIPEA | 0 → 25 | 85–95% |
| Step 2 | C7 | Suzuki Coupling | Boronic Acid / Pd(dppf)Cl₂ | 90–110 | 60–80% |
Troubleshooting Guide
-
Issue: Formation of bis-substituted product in Step 1.
-
Cause: Temperature too high or excess nucleophile.
-
Solution: Maintain strict 0°C start; add nucleophile slowly; ensure stoichiometry is close to 1:1.
-
-
Issue: No reaction at C7 in Step 2.
-
Cause: Catalyst poisoning or oxidative addition failure.
-
Solution: Re-degas solvents rigorously; switch to a more active catalyst system like XPhos Pd G3 if steric hindrance is high.
-
Pathway Context: PI3K Signaling
Understanding the biological context is crucial for designing the C7 substituent.[1] The diagram below illustrates the downstream effects of PI3K inhibition.
Caption: PI3K signaling cascade showing the point of intervention for the synthesized inhibitor.[1]
References
-
Discovery of novel pyrido[3,2-d]pyrimidine derivatives as selective and potent PI3Kδ inhibitors. Source: PubMed / Drug Dev Res. URL:[Link]
-
Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. Source: PubMed Central / Molecules. URL:[Link]
-
Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Source: PubMed / J Org Chem. URL:[Link][1][2]
-
Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines. Source: NIH / J Am Chem Soc. URL:[Link]
Sources
"purification of 4,7-Dichloropyrido[3,2-d]pyrimidine reaction products"
"purification of 4,7-Dichloropyrido[3,2-d]pyrimidine reaction products"
Application Note & Protocol Guide
Topic: Purification of 4,7-Dichloropyrido[3,2-d]pyrimidine Reaction Products
For: Researchers, Scientists, and Drug Development Professionals
Introduction: The Strategic Importance of 4,7-Dichloropyrido[3,2-d]pyrimidine
The pyrido[3,2-d]pyrimidine scaffold is a privileged heterocyclic system in modern medicinal chemistry, forming the core of numerous kinase inhibitors and other therapeutic agents. 4,7-Dichloropyrido[3,2-d]pyrimidine is a critical, high-value intermediate in the synthesis of these complex molecules. Its two chlorine atoms serve as versatile synthetic handles, allowing for sequential and site-selective nucleophilic aromatic substitution reactions to build molecular diversity.
The most common synthetic route to this intermediate involves the dichlorination of the corresponding 4,7-dihydroxypyrido[3,2-d]pyrimidine using reagents like phosphorus oxychloride (POCl₃). While effective, this reaction is often incomplete and generates a profile of closely related impurities. The purity of the 4,7-dichloropyrido[3,2-d]pyrimidine starting material is paramount, as impurities can lead to complex downstream separation challenges, reduced yields, and the generation of difficult-to-remove structural analogs in the final active pharmaceutical ingredient (API).
This guide provides a detailed examination of robust, field-proven protocols for the purification of crude 4,7-dichloropyrido[3,2-d]pyrimidine, focusing on the underlying chemical principles to empower researchers to adapt and troubleshoot these methods effectively.
Anticipating the Challenge: The Impurity Profile
A successful purification strategy begins with understanding the potential contaminants in the crude reaction mixture. The chlorination of 4,7-dihydroxypyrido[3,2-d]pyrimidine typically yields the following impurities:
-
Unreacted Starting Material (4,7-dihydroxypyrido[3,2-d]pyrimidine): A highly polar, often insoluble solid.
-
Mono-chlorinated Intermediates (e.g., 4-chloro-7-hydroxypyrido[3,2-d]pyrimidine): Compounds with intermediate polarity between the starting material and the desired product.
-
Phosphorous-based Byproducts: Residual acids and salts from the decomposition of POCl₃, which are typically highly polar and water-soluble.
-
Polymeric or Tarry Materials: Formed from side reactions, especially if the reaction temperature is not well-controlled.
The significant differences in polarity and solubility between the desired dichlorinated product and these common impurities are the keys to successful separation.
Workflow for Purification Strategy Selection
Choosing the right purification method depends on the scale of the reaction and the initial purity of the crude product. This decision tree outlines a logical approach to selecting the most efficient protocol.
Caption: Decision tree for selecting the optimal purification protocol.
Protocol 1: Purification by Recrystallization
Recrystallization is the method of choice for purifying crystalline solids that are already relatively pure (>85%). It is highly scalable and cost-effective. The principle relies on the differential solubility of the target compound and its impurities in a chosen solvent system at varying temperatures.
Causality Behind Solvent Selection
The ideal solvent should exhibit high solubility for 4,7-dichloropyrido[3,2-d]pyrimidine at elevated temperatures and low solubility at room or sub-ambient temperatures. Conversely, impurities should either remain highly soluble or be completely insoluble at all temperatures. Given the moderate polarity of the target compound, single solvents like ethanol or solvent mixtures are often effective. For pyridopyrimidine derivatives that are only soluble in highly polar aprotic solvents, a diffusion or anti-solvent crystallization method may be necessary.[1]
Detailed Step-by-Step Protocol
-
Solvent Screening (Microscale): In separate test tubes, test the solubility of ~20 mg of crude material in 0.5 mL of various solvents (e.g., ethanol, isopropanol, ethyl acetate, toluene, acetonitrile). Heat the soluble samples to boiling, then allow them to cool slowly. The best solvent will fully dissolve the compound when hot and yield a high amount of crystalline precipitate upon cooling. A mixed solvent system, such as ethyl acetate/hexane, can also be effective.[2]
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent required to fully dissolve the solid. This is a critical step to ensure maximum recovery; using excess solvent will reduce the yield.
-
Decolorization (Optional): If colored impurities are present, add a small amount (1-2% by weight) of activated carbon to the hot solution and stir for 5-10 minutes.[2]
-
Hot Filtration: If activated carbon was used or if insoluble impurities (like the dihydroxy starting material) are visible, perform a hot gravity filtration through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling is essential for the formation of large, pure crystals, as it allows the crystal lattice to form selectively, excluding impurity molecules. Once at room temperature, the flask can be placed in an ice bath to maximize precipitation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent to remove any residual soluble impurities adhering to the crystal surfaces.
-
Drying: Dry the purified crystals under high vacuum to remove all traces of solvent.
| Parameter | Recommended Solvent System | Rationale |
| Primary Solvent | Ethanol or Ethyl Acetate | Good balance of polarity to dissolve the dichlorinated product when hot. |
| Anti-Solvent | Hexane or Heptane | A non-polar solvent used to reduce the solubility of the product and induce precipitation in a mixed-solvent system. |
| For Difficult Cases | DMF / Water or DMSO / Dichloromethane | For compounds with poor solubility, dissolve in a polar aprotic solvent and induce crystallization by slow diffusion of an anti-solvent.[1] |
Table 1: Recommended solvent systems for the recrystallization of 4,7-Dichloropyrido[3,2-d]pyrimidine.
Protocol 2: Flash Column Chromatography
For crude mixtures with significant impurities or when recrystallization fails to achieve the desired purity, flash column chromatography is the preferred method.[3] This technique separates compounds based on their differential adsorption to a solid stationary phase (typically silica gel) and their solubility in a liquid mobile phase (the eluent).
Principle of Separation
Silica gel is a highly polar stationary phase. Non-polar compounds have a weak affinity for the silica and are eluted quickly by a non-polar mobile phase. Polar compounds have a strong affinity for the silica and require a more polar mobile phase to be eluted. By gradually increasing the polarity of the eluent, a mixture can be separated into its components.
Detailed Step-by-Step Protocol
-
TLC Analysis: First, determine the appropriate eluent system using thin-layer chromatography (TLC). Test various ratios of a non-polar solvent (e.g., hexane or heptane) and a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation of all components, with the desired product having an Rf (retention factor) value of approximately 0.25-0.35.
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, low-polarity eluent. Pour the slurry into the column and use gentle air pressure to pack a uniform, stable bed. Ensure there are no air bubbles or cracks.[2][4]
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). It is often preferable to pre-adsorb the crude material onto a small amount of silica gel ("dry loading"). To do this, dissolve the crude product, add silica gel, and evaporate the solvent. The resulting dry powder can be carefully added to the top of the packed column. This technique prevents band broadening and improves separation.
-
Elution: Begin eluting the column with the low-polarity mobile phase determined from the TLC analysis. Apply positive pressure to achieve a steady flow rate.
-
Gradient Elution: Gradually increase the proportion of the polar solvent in the eluent. This can be done in a stepwise fashion or as a continuous gradient. A typical gradient for this compound might be:
-
Step 1: 100% Hexane (to elute non-polar impurities)
-
Step 2: 5% to 20% Ethyl Acetate in Hexane (to elute the product)
-
Step 3: 50% to 100% Ethyl Acetate (to elute highly polar impurities)
-
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 4,7-dichloropyrido[3,2-d]pyrimidine.
| Parameter | Recommended System | Rationale & Key Considerations |
| Stationary Phase | Silica Gel (230-400 mesh) | Standard choice for separating compounds of moderate polarity. |
| Mobile Phase A | Hexane or Heptane | Non-polar component. |
| Mobile Phase B | Ethyl Acetate or Dichloromethane | Polar component. The gradient is formed by increasing the percentage of B. |
| Elution Gradient | Start at 5% B in A, gradually increase to 30% B in A. | This gradient effectively separates non-polar impurities first, followed by the target compound, leaving the most polar impurities strongly adsorbed to the silica. |
Table 2: A typical starting system for flash column chromatography purification.
Troubleshooting Common Purification Issues
| Issue | Potential Cause | Recommended Solution |
| Recrystallization: Product "oils out" | The solution is supersaturated, or the melting point of the solid is lower than the boiling point of the solvent. | Add a small amount of additional hot solvent to redissolve the oil. Allow the solution to cool much more slowly. Seeding with a pure crystal can also help.[5] |
| Recrystallization: Poor Recovery | Too much solvent was used; the compound has significant solubility at low temperatures. | Concentrate the filtrate and attempt a second crystallization. Cool the solution for a longer period or to a lower temperature (e.g., -20°C). |
| Chromatography: Poor Separation | The chosen eluent system is not optimal; the column was overloaded with crude material. | Re-optimize the eluent system using TLC. Use less crude material relative to the amount of silica gel. |
| Chromatography: Band Tailing | The compound is too polar for the eluent, or the sample was loaded in a solvent that is too strong. | Add a small amount of a modifying solvent (e.g., 0.1-1% triethylamine for basic compounds) to the eluent. Use the dry loading technique. |
Table 3: Troubleshooting guide for common purification challenges.
Purity Verification
After purification, the identity and purity of the 4,7-dichloropyrido[3,2-d]pyrimidine must be confirmed.
-
¹H NMR: Confirms the chemical structure and can reveal the presence of solvent or proton-containing impurities.
-
Mass Spectrometry: Confirms the correct molecular weight (200.02 g/mol for C₇H₃Cl₂N₃).
-
TLC/HPLC: Confirms the absence of impurities seen in the crude mixture. A single spot on TLC in multiple solvent systems is a good indicator of purity. HPLC provides quantitative purity data.
By applying these detailed protocols and understanding the principles behind them, researchers can consistently and efficiently obtain high-purity 4,7-dichloropyrido[3,2-d]pyrimidine, a crucial step in the journey of drug discovery and development.
References
-
Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PMC - NIH. Available at: [Link]
-
Column Chromatography. Chemistry at Winthrop University. Available at: [Link]
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents. PMC. Available at: [Link]
-
Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. MDPI. Available at: [Link]
-
An efficient solvent-free synthesis of pyrido[2,3-d]pyrimidine derivatives utilizing lactic acid as green and eco-friendly catalyst. Journal of Saudi Chemical Society. Available at: [Link]
-
Interchim-Purification-Column-Guide. MD Scientific. Available at: [Link]
- Process for preparing 4,6-dichloro-pyrimidine. Google Patents.
-
SOLUBILITY OF A SERIES OF PYRIMIDINE DERIVATIVES IN METHANOL AT 293.15 TO 313.15 K. Revue Roumaine de Chimie. Available at: [Link]
-
Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. Available at: [Link]
-
Physicochemical properties of some pyrimidine derivatives in some organic solvents. MedCrave online. Available at: [Link]
-
Packing Instructions for the BPG Series Columns. Frederick National Laboratory for Cancer Research. Available at: [Link]
-
What is the best method for crystallization of a pyrimidin-2(5)-one prepared from 2,4-dihydroxybenzaldehyde that is soluble only in DMF and DMSO?. ResearchGate. Available at: [Link]
Sources
Application Note & Protocol: High-Fidelity Monitoring of 4,7-Dichloropyrido[3,2-d]pyrimidine Reactions by Thin-Layer Chromatography
Application Note & Protocol: High-Fidelity Monitoring of 4,7-Dichloropyrido[3,2-d]pyrimidine Reactions by Thin-Layer Chromatography
**Abstract
This document provides a comprehensive, field-tested protocol for the real-time monitoring of synthetic reactions involving 4,7-dichloropyrido[3,2-d]pyrimidine using thin-layer chromatography (TLC). As a pivotal scaffold in medicinal chemistry and materials science, precise tracking of its conversion is critical for optimizing reaction outcomes, minimizing byproduct formation, and ensuring batch-to-batch reproducibility. This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, empowering researchers to adapt and troubleshoot the methodology effectively. We cover solvent system optimization, advanced visualization techniques, and data interpretation for common reaction classes, such as nucleophilic aromatic substitution (SNAr).
Introduction: The Chemical Context
The 4,7-dichloropyrido[3,2-d]pyrimidine core is a halogenated, electron-deficient heterocyclic system. The two chlorine atoms serve as reactive leaving groups, primarily for nucleophilic aromatic substitution (SNAr) reactions.[1][2] The progress of these reactions can be complex; depending on the reaction conditions and the nucleophile, a researcher might observe:
-
Mono-substitution: The nucleophile replaces only one chlorine atom.
-
Di-substitution: The nucleophile replaces both chlorine atoms.
-
Regioisomers: In cases of mono-substitution, the reaction could potentially occur at either the C4 or C7 position, leading to different isomers.[3]
Given these potential outcomes, a simple, rapid, and robust analytical method is required to distinguish between the starting material, intermediates, and final products. Thin-layer chromatography (TLC) is an ideal technique for this purpose, offering a cost-effective and immediate snapshot of the reaction's progress.[4]
Foundational Principles for TLC Monitoring
The separation of compounds on a TLC plate is governed by their differential partitioning between the stationary phase (typically polar silica gel) and the mobile phase (a less polar organic solvent system).
-
Polarity is Key: Less polar compounds have a weaker affinity for the silica gel and travel further up the plate with the mobile phase, resulting in a higher Retention Factor (Rf). More polar compounds interact more strongly with the silica, travel shorter distances, and have a lower Rf.
-
Predicting Elution Order: In a typical SNAr reaction on 4,7-dichloropyrido[3,2-d]pyrimidine, the starting material is relatively nonpolar. The product's polarity will depend on the incoming nucleophile. For instance, substitution with an amine (e.g., piperidine) or an alcohol (e.g., methanol) will yield a more polar product that will have a lower Rf value than the starting material.
This predictable change in polarity is the cornerstone of using TLC to monitor these reactions. The disappearance of the starting material spot and the appearance of a new, lower Rf product spot indicate a successful reaction.
Experimental Protocol: A Self-Validating Workflow
This protocol is designed to be a self-validating system. The inclusion of reference spots for the starting material (SM) and a "co-spot" (C) allows for unambiguous identification of each component in the reaction mixture (Rxn) lane.
Materials & Reagents
-
TLC Plates: Silica gel 60 F254 plates are strongly recommended. The "F254" designation indicates the presence of a fluorescent indicator that allows for visualization under 254 nm UV light.[5]
-
Sample Preparation Solvent: A volatile solvent that readily dissolves all reaction components (e.g., Dichloromethane, Ethyl Acetate, or Chloroform).
-
TLC Development Chamber: A glass jar with a tight-fitting lid. A piece of filter paper lining the inside wall is recommended to ensure chamber saturation.
-
Spotting Capillaries: Glass microcapillary tubes.
-
Visualization Tools:
-
UV Lamp (254 nm).
-
Staining Jars or Sprayers.
-
Heat Gun or Hot Plate.
-
-
Mobile Phase Solvents: HPLC-grade Hexane, Ethyl Acetate (EtOAc), Dichloromethane (DCM), and Methanol (MeOH).
-
Staining Reagents: (See Section 3.6 for preparation)
-
Potassium Permanganate (KMnO₄) stain.
-
Iodine (I₂) chamber.
-
Mobile Phase (Solvent System) Selection & Optimization
The choice of solvent system is the most critical parameter for achieving good separation. The goal is to find a system where the Rf of the starting material is ~0.6-0.7 and the expected product is ~0.2-0.4.
Table 1: Recommended Starting Solvent Systems
| Polarity | Solvent System (v/v) | Target Compounds & Rationale |
| Low | 10-20% Ethyl Acetate in Hexane | For reactions with nonpolar nucleophiles or to clearly separate the starting material from very polar byproducts at the baseline. |
| Medium | 30-50% Ethyl Acetate in Hexane | This is the recommended starting point for most SNAr reactions. It typically provides excellent separation for the dichloropyrimidine starting material and its mono-substituted amine or alcohol products.[6] |
| High | 5-10% Methanol in Dichloromethane | For highly polar products, such as those resulting from substitution with diols or amino alcohols. |
Optimization Workflow:
-
Begin with a medium polarity system (e.g., 30% EtOAc/Hexane).
-
Run a TLC plate with only the starting material.
-
If Rf is too high (>0.8): The system is too polar. Decrease the percentage of the more polar solvent (EtOAc).
-
If Rf is too low (<0.2): The system is not polar enough. Increase the percentage of the more polar solvent (EtOAc).[7]
-
For basic products (e.g., from amine nucleophiles) that show "streaking," add 0.5-1% triethylamine (NEt₃) to the mobile phase to neutralize acidic sites on the silica gel.[7][8]
Sample Preparation
-
Reaction Aliquot: Using a capillary tube, withdraw a small aliquot (1-2 drops) from the reaction mixture.
-
Dilution: Dilute this aliquot in a small vial with ~0.5 mL of a volatile solvent (e.g., DCM). Proper dilution is crucial; overly concentrated samples lead to streaking and poor separation.[9] A 1% solution is a good rule of thumb.[9]
-
Reference Solution: Prepare a separate dilute solution of the 4,7-dichloropyrido[3,2-d]pyrimidine starting material for use as a reference.
TLC Plate Spotting
-
With a pencil, gently draw a faint origin line ~1 cm from the bottom of the TLC plate.
-
Mark three evenly spaced lanes on the origin line: "SM" (Starting Material), "C" (Co-spot), and "Rxn" (Reaction Mixture).
-
Using a clean capillary tube for each, spot the samples on their designated marks. Keep the spots small and concentrated by applying the sample and allowing the solvent to evaporate completely before re-spotting in the same location if necessary.[10]
-
For the Co-spot (C) lane: First, spot the starting material (SM). Then, on the exact same spot, apply the reaction mixture (Rxn). This lane is essential for confirming if the starting material is still present in the reaction mixture.
Plate Development
-
Pour the chosen mobile phase into the developing chamber to a depth of ~0.5 cm (ensure the solvent level is below the origin line).[10] Add a piece of filter paper to line the inside wall, cover the chamber, and allow it to saturate for 5-10 minutes.
-
Carefully place the spotted TLC plate into the chamber.
-
Allow the solvent front to ascend the plate until it is ~1 cm from the top.
-
Remove the plate, immediately mark the solvent front with a pencil, and allow the plate to air dry completely in a fume hood.
Visualization and Interpretation
Step 1: UV Visualization (Non-destructive)
-
Place the dried TLC plate under a UV lamp (254 nm).
-
The plate's background will fluoresce green, and UV-active compounds, like the pyridopyrimidine ring system, will appear as dark purple or black spots.[11][12]
-
Gently circle the visible spots with a pencil.[12]
-
Interpretation: At time zero (t=0), you should see a single spot in the "SM" and "Rxn" lanes at the same Rf. As the reaction proceeds, the intensity of the starting material spot in the "Rxn" lane will decrease, and a new spot (the product) will appear, typically at a lower Rf. The reaction is complete when the starting material spot is no longer visible in the "Rxn" lane. The "C" lane will show two distinct spots if the reaction is incomplete, confirming the identity of the upper spot as the starting material.
Step 2: Staining (Destructive) If spots are faint or if non-UV-active species are suspected, a chemical stain can be used after UV analysis.[13]
-
Potassium Permanganate (KMnO₄) Stain:
-
Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[14]
-
Procedure: Briefly dip the plate in the stain or spray it evenly.
-
Result: Oxidizable functional groups (alcohols, aldehydes, some amines, C=C bonds) will appear as yellow-brown spots on a purple background.[14][15] This is an excellent general-purpose stain for confirming the presence of a new product that may have these functionalities.
-
-
Iodine Chamber:
-
Procedure: Place the TLC plate in a sealed chamber containing a few crystals of iodine.
-
Result: Most organic compounds will absorb the iodine vapor and appear as brown spots. This is a good general stain but is often not permanent.
-
Visual Workflow Protocol
The following diagram illustrates the logical flow of the TLC monitoring process.
Caption: Workflow for monitoring reactions using TLC.
Troubleshooting Common Issues
Table 2: TLC Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Streaking Spots | Sample is too concentrated ("overloaded").[8] | Dilute the sample further before spotting.[7] |
| Compound is acidic or basic. | Add a small amount of acid (acetic acid) or base (triethylamine) to the mobile phase.[7] | |
| No Spots Visible (UV/Stain) | Sample is too dilute. | Concentrate the aliquot or spot multiple times in the same location, drying between applications.[7][10] |
| Compound is not UV-active and does not react with the chosen stain. | Try a different, more general stain (e.g., phosphomolybdic acid or iodine).[15] | |
| Poor Separation (Rf values too close) | Mobile phase polarity is not optimal. | Systematically vary the solvent ratio. Aim for a system that gives the product an Rf of 0.25-0.35 for the best resolution.[9] |
| Uneven Solvent Front | The TLC plate is touching the side of the chamber or the filter paper.[10] | Reposition the plate in the center of the chamber. |
| The bottom of the plate is not level in the solvent. | Ensure the chamber is on a flat surface and the plate is placed evenly. |
References
- Organic Chemistry at CU Boulder. (n.d.). Thin Layer Chromatography (TLC). Retrieved from University of Colorado Boulder Department of Chemistry website. [Link: https://www.colorado.edu/lab/orgchem/techniques/tlc-hplc/tlc]
- Sigma-Aldrich. (n.d.). Tips & Tricks for Thin-Layer Chromatography. Retrieved from MilliporeSigma website. [Link: https://www.sigmaaldrich.
- BenchChem. (2025). Nucleophilic Substitution Reactions of 5,6-Dichloropyrimidine-2,4-diol: Application Notes and Protocols. Retrieved from BenchChem website. [Link: https://www.benchchem.com/application-notes/nucleophilic-substitution-reactions-of-5-6-dichloropyrimidine-2-4-diol]
- The Sarpong Group. (n.d.). Dyeing Reagents for Thin-Layer and Paper Chromatography. Retrieved from UC Berkeley College of Chemistry website. [Link: https://sarpong.chem.berkeley.
- Marathe, S. (2025). Troubleshooting Thin Layer Chromatography: Some TLC for Your TLC. Bitesize Bio. [Link: https://bitesizebio.
- ChemBAM. (n.d.). TLC troubleshooting. Retrieved from ChemBAM website. [Link: https://www.chembam.com/tlc-troubleshooting/]
- University of Rochester. (n.d.). Troubleshooting Thin Layer Chromatography. Retrieved from University of Rochester Department of Chemistry website. [Link: https://www.chem.rochester.
- BenchChem. (2025). methods for monitoring the progress of pyrimidine reactions. Retrieved from BenchChem website. [Link: https://www.benchchem.com/tech-support/methods-for-monitoring-the-progress-of-pyrimidine-reactions]
- BenchChem. (2025). Application Note: Protocol for Monitoring Reaction Progress of Pyrimidine Synthesis via Thin-Layer Chromatography (TLC). Retrieved from BenchChem website. [Link: https://www.benchchem.
- Anonymous. (n.d.). Thin Layer Chromatography. Retrieved from a shared resource. [Link: https://www.mtu.edu/chemistry/organic/labs/resources/TLC_Stains_Handout.pdf]
- Ali, A., et al. (2019). Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation. PMC - NIH. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6473921/]
- Anonymous. (n.d.). TLC Stains. Retrieved from a shared academic resource. [Link: https://www.chem.ucla.edu/~bacher/General/TLC/TLC_stains.html]
- EPFL. (n.d.). TLC Visualization Reagents. Retrieved from École Polytechnique Fédérale de Lausanne website. [Link: https://www.epfl.
- Al-Ostath, A., et al. (2022). Identification of Novel Cyanopyridones and Pyrido[2,3-d]Pyrimidines as Anticancer Agents with Dual VEGFR-2/HER-2 Inhibitory Action: Synthesis, Biological Evaluation and Molecular Docking Studies. MDPI. [Link: https://www.mdpi.com/1420-3049/27/22/7901]
- Org Prep Daily. (2006). TLC Staining solutions. Retrieved from WordPress.com. [Link: https://orgprepdaily.wordpress.com/2006/09/27/tlc-staining-solutions/]
- Anonymous. (n.d.). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from a computational chemistry resource. [Link: https://www.wavefunction.com/support/understanding-highly-variable-regioselectivity-snar-reaction-dichloropyrimidines/]
- University of Rochester. (n.d.). Chromatography: Solvent Systems for TLC. Retrieved from University of Rochester Department of Chemistry website. [Link: https://www.chem.rochester.
- BenchChem. (2025). Technical Support Center: Purification of Chlorinated Heterocyclic Compounds. Retrieved from BenchChem website. [Link: https://www.benchchem.
- Shetty, C. R., et al. (2023). Thiazolo-pyridopyrimidines: An in silico evaluation as a lead for CDK4/6 inhibition, synthesis and cytotoxicity screening against breast cancer cell lines. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10609339/]
- Van der Maas, J. H., & Van der Vlist, E. (1977). Thin-layer chromatography of chlorinated catechols. PubMed. [Link: https://pubmed.ncbi.nlm.nih.gov/870233/]
- LibreTexts Chemistry. (2022). 2.3F: Visualizing TLC Plates. Retrieved from LibreTexts website. [Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/02%3A_Chromatography/2.03%3A_Thin_Layer_Chromatography_(TLC)/2.
- PubChem. (n.d.). 2,4,7-Trichloropyrido(2,3-d)pyrimidine. Retrieved from National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/37819133]
- ChemicalBook. (2025). 4,6-Dichloropyrido[3,2-d]pyrimidine. Retrieved from ChemicalBook website. [Link: https://www.chemicalbook.com/ProductChemicalPropertiesCB92671587_EN.htm]
- Organic Chemistry Tutor. (2021). Visualizing a TLC plate. YouTube. [Link: https://www.youtube.
- Barlin, G. B., & Brown, W. V. (2014). Reactivity in the nucleophilic aromatic substitution reactions of pyridinium ions. Organic & Biomolecular Chemistry (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/2014/ob/c4ob00593a]
- Sigma-Aldrich. (n.d.). Solvent Systems for Thin-layer Chromatography of Novabiochem Products. Retrieved from MilliporeSigma website. [Link: https://www.sigmaaldrich.com/US/en/technical-documents/technical-article/chemistry-and-synthesis/peptide-synthesis/solvent-systems-for-tlc]
- Hurst, D. T., & Christophides, J. C. (1976). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic (RSC Publishing). [Link: https://pubs.rsc.org/en/content/articlelanding/1976/p1/p19760000740]
- Khan Academy. (n.d.). Nucleophilic substitution reactions (video). Retrieved from Khan Academy website. [Link: https://www.khanacademy.org/science/organic-chemistry/substitution-elimination-reactions/sn1-sn2-tutorial/v/nucleophilic-substitution-reactions]
- Strem. (n.d.). 4, 6-dichloropyrido[3, 4-d]pyrimidine, min 97%, 250 mg. Retrieved from Strem Chemicals website. [Link: https://www.strem.com/catalog/v/14-1035/21/4_6-dichloropyrido_3_4-d_pyrimidine_min_97_250_mg]
- Cīrule, H., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. PMC. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9698263/]
- Sigma-Aldrich. (n.d.). 2,4-Dichloropyrido[3,2-d]pyrimidine. Retrieved from Sigma-Aldrich website. [Link: https://www.sigmaaldrich.com/US/en/product/ambeed/ambh2d7003a2]
- The Organic Chemistry Tutor. (2017). Nucleophilic Substitution Reactions - SN1 and SN2 Mechanism, Organic Chemistry. YouTube. [Link: https://www.youtube.
- Starkey, L. S. (2012). 15. Lab demonstration - Visualizing the Spots. YouTube. [Link: https://www.youtube.
- PubChem. (n.d.). 2,7-Dichloropyrido[3,2-d]pyrimidine. Retrieved from National Center for Biotechnology Information. [Link: https://pubchem.ncbi.nlm.nih.gov/compound/86682423]
- ResearchGate. (2022). Chemistry and biological evaluation of pyrido[4,3‐d]pyrimidines: A review. [Link: https://www.researchgate.
- ResearchGate. (2025). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. [Link: https://www.researchgate.net/publication/227572620_Regiocontroled_SNAr_and_Palladium_Cross-Coupling_Reactions_of_247-Trichloropyrido32-dpyrimidine]
- de Castro, P. P., et al. (2022). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. MDPI. [Link: https://www.mdpi.com/1424-8247/15/3/352]
- Csomor, G., et al. (2025). Use of TLC and UV–Visible Spectrometry for Fingerprinting of Dietary Supplements. MDPI. [Link: https://www.mdpi.com/2297-8739/12/8/228]
Sources
- 1. Khan Academy [khanacademy.org]
- 2. youtube.com [youtube.com]
- 3. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Synthesis and Pharmacological Screening of Pyridopyrimidines as Effective Anti‐Diarrheal Agents through the Suppression of Cyclic Nucleotide Accumulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Chromatography [chem.rochester.edu]
- 7. benchchem.com [benchchem.com]
- 8. chembam.com [chembam.com]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. bitesizebio.com [bitesizebio.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. m.youtube.com [m.youtube.com]
- 14. orgprepdaily.wordpress.com [orgprepdaily.wordpress.com]
- 15. scs.illinois.edu [scs.illinois.edu]
Technical Notes & Optimization
Technical Support Center: Optimization of Suzuki Couplings on 4,7-Dichloropyrido[3,2-d]pyrimidine
Technical Support Center: Optimization of Suzuki Couplings on 4,7-Dichloropyrido[3,2-d]pyrimidine
Status: Active Ticket Type: High-Level Troubleshooting Subject: Low yield, regioselectivity issues, and catalyst deactivation in fused pyrimidine scaffolds.
Executive Summary
The 4,7-dichloropyrido[3,2-d]pyrimidine scaffold presents a "perfect storm" of synthetic challenges: it is highly electron-deficient, prone to nucleophilic hydrolysis, and contains multiple nitrogen atoms capable of poisoning palladium catalysts.
Successful functionalization requires abandoning standard "textbook" Suzuki conditions (e.g., Pd(PPh3)4/Na2CO3/aq. EtOH) in favor of specialized systems that prioritize regiocontrol and catalyst longevity .
Part 1: The Diagnostics (FAQs)
Q1: Why do I see a mixture of mono-coupled, bis-coupled, and starting material?
The Root Cause: You are fighting intrinsic regioselectivity. The 4,7-dichloropyrido[3,2-d]pyrimidine scaffold has two electrophilic sites with distinct reactivity profiles:
-
C4 (Pyrimidine ring): Highly reactive. The carbon is flanked by two nitrogen atoms (N3 and the bridgehead N), making it extremely electron-deficient. It reacts rapidly via oxidative addition.
-
C7 (Pyridine ring): Moderately reactive. It behaves like a standard chloropyridine.
The Fix:
-
Temperature Control: To target C4 exclusively, run the reaction at Room Temperature (20–25 °C) . Heating promotes activation of the C7 position, leading to bis-coupling.
-
Stoichiometry: Use exactly 0.95 to 1.0 equivalents of boronic acid. Excess boronic acid drives the second coupling at C7.
Q2: My starting material disappears, but the product yield is <20%. The baseline is full of polar "junk."
The Root Cause: Hydrolysis (The "Hidden" Nucleophile). The C4-Cl bond is so electron-deficient that it behaves like an acid chloride. In the presence of aqueous bases (OH⁻) or even water at high temperatures, the chloride is displaced by water, forming the 4-hydroxy/4-oxo tautomer (pyrido[3,2-d]pyrimidin-4(3H)-one). This byproduct is highly polar and often unrecoverable from the aqueous layer during workup.
The Fix:
-
Switch to Anhydrous Conditions: Use anhydrous 1,4-dioxane or toluene.
-
Change the Base: Switch from aqueous Na₂CO₃ to solid, anhydrous K₃PO₄ or Cs₂CO₃ .
Q3: The reaction stalls after 15 minutes. Adding more catalyst doesn't help.
The Root Cause: Catalyst Poisoning (N-Coordination). The pyrido[3,2-d]pyrimidine scaffold contains three nitrogen atoms. These N-atoms (especially N1 and N3) act as ligands, displacing the phosphine ligands on your Palladium source. This forms a stable, inactive Pd-Substrate complex, halting the catalytic cycle.
The Fix:
-
Ligand Selection: Use bulky, electron-rich ligands that bind tighter to Pd than the substrate nitrogens.
-
Recommended:XPhos , SPhos , or chelating ligands like dppf .
-
Avoid: PPh₃ (too labile).
-
Part 2: Visualizing the Reactivity Landscape
The following diagram illustrates the divergent pathways based on reaction conditions.
Caption: Figure 1 maps the critical competition between the desired C4-coupling, the thermal C7-overreaction, and the fatal hydrolysis pathway.
Part 3: The "Golden Standard" Protocol
This protocol is optimized to suppress hydrolysis and enforce C4-regioselectivity.
Materials Checklist:
-
Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (5 mol%) — Chosen for resistance to N-coordination.
-
Solvent: Anhydrous 1,4-Dioxane (0.1 M concentration).
-
Base: Anhydrous K₃PO₄ (2.0 equiv) — Finely ground.
-
Atmosphere: Strictly Argon/Nitrogen (Balloon is sufficient).
Step-by-Step Procedure:
-
Deoxygenation (Critical):
-
Charge the reaction vial with the solid reagents: 4,7-dichloropyrido[3,2-d]pyrimidine (1.0 equiv), Boronic Acid (1.05 equiv), K₃PO₄ (2.0 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Do not add solvent yet.
-
Cap the vial and purge with Argon for 5 minutes.
-
-
Solvent Addition:
-
Add anhydrous 1,4-dioxane via syringe through the septum.
-
Why? Adding solvent to the pre-purged solids minimizes oxygen exposure during dissolution.
-
-
Reaction (The "Cold Start"):
-
Stir vigorously at Room Temperature (25 °C) for 4–6 hours.
-
Checkpoint: Take a TLC or LCMS aliquot at 1 hour. You should see C4-product formation.[1] If SM remains but no bis-product forms, gently warm to 40 °C. Do not exceed 60 °C if you want to save the C7 chloride for a later step.
-
-
Workup (The "Quick Wash"):
-
Dilute with EtOAc.
-
Wash once with water. (Do not let the product sit in the aqueous layer; the remaining C7-Cl can still hydrolyze over time).
-
Dry over Na₂SO₄ and concentrate.
-
Part 4: Troubleshooting Logic Tree
Use this decision matrix to diagnose failures in real-time.
Caption: Figure 2: Troubleshooting logic flow for diagnosing reaction failures based on LCMS/TLC data.
References
-
Bouscary-Desforges, G., et al. (2012).[1] "Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds." Journal of Organic Chemistry, 77(10), 4586-4595.[1]
- Key Insight: Establishes the reactivity hierarchy (C4 > C2/C8)
-
Léris, A., et al. (2014). "Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine." Tetrahedron, 70(45), 8564-8570.
- Key Insight: Specifically details the 2,4,7-trichloro scaffold, confirming C4 is the primary site for functionaliz
-
Neufeldt, S. R., et al. (2015). "Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines." Journal of the American Chemical Society, 137(32), 10143-10146.
- Key Insight: Provides mechanistic grounding for why electron-deficient pyrimidines favor C4 oxidative addition and how ligand steric bulk can influence this.
-
Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews, 95(7), 2457–2483.
-
Key Insight: Foundational text on the mechanism of hydrolysis (protodeboronation) and base effects.[2]
-
Sources
Technical Support Center: Amination of 4,7-Dichloropyrido[3,2-d]pyrimidine
Technical Support Center: Amination of 4,7-Dichloropyrido[3,2-d]pyrimidine
Welcome to the technical support center for the amination of 4,7-Dichloropyrido[3,2-d]pyrimidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the nucleophilic aromatic substitution (SNAr) on this important heterocyclic scaffold. The insights provided herein are based on established principles of heterocyclic chemistry and data from related pyridopyrimidine systems.
Introduction to the Chemistry
The amination of 4,7-dichloropyrido[3,2-d]pyrimidine is a crucial transformation for the synthesis of a wide range of biologically active molecules. The reaction typically proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where an amine displaces one of the chlorine atoms. The regioselectivity and the prevention of side reactions are paramount for a successful synthesis. This guide will address the most common issues in a practical, question-and-answer format.
Frequently Asked Questions (FAQs) and Troubleshooting
Regioselectivity: Controlling the Site of Amination
Question 1: I am trying to perform a mono-amination on 4,7-dichloropyrido[3,2-d]pyrimidine. Which chlorine is more reactive, and how can I ensure selective substitution?
Answer:
In the 4,7-dichloropyrido[3,2-d]pyrimidine system, the chlorine at the C4 position is significantly more reactive towards nucleophilic attack than the chlorine at the C7 position. This is due to the electronic properties of the fused ring system. The pyrimidine ring is inherently more electron-deficient than the pyridine ring, thus activating the C4 position for SNAr.
Experimental evidence from the closely related 2,4,7-trichloropyrido[3,2-d]pyrimidine shows that nucleophilic substitution with morpholine occurs selectively at the C4 position[1]. This high regioselectivity is a reliable starting point for your synthetic strategy.
Troubleshooting Poor Regioselectivity:
While the C4 position is intrinsically more reactive, harsh reaction conditions can sometimes lead to a loss of selectivity. If you are observing a mixture of 4-amino and 7-amino isomers, or di-substituted product, consider the following:
-
Lower the reaction temperature: High temperatures can provide enough energy to overcome the activation barrier for substitution at the less reactive C7 position.
-
Use a less forcing base: A very strong base might deprotonate the amine to a highly reactive amide, which could be less selective.
-
Optimize solvent polarity: The polarity of the solvent can influence the stability of the Meisenheimer intermediate and thus affect regioselectivity.
Over-amination: Preventing Di-substitution
Question 2: My reaction is producing a significant amount of the 4,7-diaminated product. How can I favor mono-amination?
Answer:
The formation of the di-substituted product is a common side reaction, especially when aiming for a mono-aminated product. The key to preventing over-amination lies in controlling the stoichiometry and understanding the electronic effects of the first amino substituent.
Once the first amine has been introduced at the C4 position, the resulting 4-amino-7-chloro-pyrido[3,2-d]pyrimidine is less reactive towards further nucleophilic substitution. This is because the electron-donating amino group reduces the electrophilicity of the heterocyclic ring system. This deactivating effect has been observed in related pyrido[3,2-d]pyrimidine systems, where the introduction of an amino group at C4 was found to slow down or even inhibit further SNAr processes[2].
Strategies to Promote Mono-amination:
| Strategy | Rationale |
| Control Stoichiometry | Use 1.0 to 1.1 equivalents of the amine. An excess of the nucleophile will drive the reaction towards di-substitution. |
| Slow Addition | Add the amine solution dropwise to the solution of the dichloro-scaffold at a low temperature to maintain a low instantaneous concentration of the amine. |
| Lower Temperature | As the second substitution requires more energy, running the reaction at a lower temperature will favor the more facile mono-substitution. |
| Monitor the Reaction | Use TLC or LC-MS to monitor the consumption of the starting material and the formation of the mono- and di-substituted products. Stop the reaction once the starting material is consumed. |
Hydrolysis and Solvolysis: Unwanted Oxygenated Byproducts
Question 3: I am observing a significant amount of a byproduct with a mass corresponding to the replacement of a chlorine with a hydroxyl or alkoxyl group. What is causing this and how can I prevent it?
Answer:
This is a classic case of hydrolysis (with water) or solvolysis (with an alcohol solvent). The electron-deficient nature of the 4,7-dichloropyrido[3,2-d]pyrimidine scaffold makes it susceptible to attack by oxygen nucleophiles, especially under certain conditions. This side reaction is often promoted by the presence of acid.[3]
Troubleshooting Protocol for Hydrolysis/Solvolysis:
-
Ensure Anhydrous Conditions:
-
Dry all glassware thoroughly.
-
Use anhydrous solvents.
-
Run the reaction under an inert atmosphere (e.g., Nitrogen or Argon).
-
-
Control pH:
-
If the reaction is run under acidic conditions, try reducing the amount of acid. In some cases, acid catalysis may not be necessary for reactive amines.[3]
-
If a base is used to scavenge HCl, ensure it is a non-nucleophilic base (e.g., DIPEA, DBU) to avoid competition with the amine.
-
-
Choice of Solvent:
-
If using an alcohol as a solvent, consider switching to an aprotic solvent such as DMF, DMA, DMSO, or NMP.
-
Experimental Protocols
Protocol 1: General Procedure for Selective Mono-amination at C4
This protocol is a starting point and should be optimized for each specific amine.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (N2 or Ar), add 4,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq.).
-
Solvent: Add a suitable anhydrous aprotic solvent (e.g., DMF, NMP, or 1,4-dioxane) to achieve a concentration of 0.1-0.5 M.
-
Amine Addition: In a separate flask, dissolve the amine (1.05 eq.) and a non-nucleophilic base such as diisopropylethylamine (DIPEA) (1.5 eq.) in the same anhydrous solvent.
-
Reaction: Cool the solution of the dichloro-scaffold to 0 °C. Add the amine/base solution dropwise over 30 minutes.
-
Monitoring: Allow the reaction to slowly warm to room temperature and stir for 2-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Work-up: Once the starting material is consumed, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate, DCM).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography or recrystallization.
Logical Relationships and Decision Making
The following diagram illustrates a decision-making workflow for troubleshooting common issues in the amination of 4,7-dichloropyrido[3,2-d]pyrimidine.
References
-
Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
-
Kumar, A., et al. (2017). Synthesis of 4-aminoquinoline–pyrimidine hybrids as potent antimalarials and their mode of action studies. PubMed Central. [Link]
-
Logé, C., et al. (2015). Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors. PubMed Central. [Link]
-
Khan, I., et al. (2022). Microwave assisted synthesis of 2-amino-4-chloro-pyrimidine derivatives: Anticancer and computational study on potential inhibitory action against COVID-19. PubMed Central. [Link]
-
Jensen, J. H., et al. (2023). Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water. Preprints.org. [Link]
-
Aparicio-Araujo, D. F., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. ResearchGate. [Link]
-
Aparicio-Araujo, D. F., et al. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI. [Link]
-
El-Sayed, N. N. E., et al. (2023). Developments of pyridodipyrimidine heterocycles and their biological activities. PubMed Central. [Link]
-
Logé, C., et al. (2015). Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. [Link]
-
Al-Obaid, A. M., et al. (2019). Synthesis of the 4-chloro substituted pyrido[2,3-d]pyrimidin-7(8H)-one.... ResearchGate. [Link]
-
Schiesser, S., et al. (2021). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Wavefunction, Inc. [Link]
-
Al-Ghorbani, M., et al. (2019). Pyrido[2,3-d]pyrimidin-7(8H)-ones: Synthesis and Biomedical Applications. PubMed Central. [Link]
-
Kłys, A., et al. (2022). SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines. National Institutes of Health. [Link]
-
Charrondiere, T., et al. (2021). Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives. PubMed Central. [Link]
-
Smith, T. E., et al. (2019). (PDF) Regioselective Control of the S N Ar Amination of 5-Substituted-2,4-Dichloropyrimidines Using Tertiary Amine Nucleophiles. ResearchGate. [Link]
-
user1337. (2012). Synthesis of chloroquine from 4-amino-7-chloroquinoline. Chemistry Stack Exchange. [Link]
-
Wang, Y., et al. (2023). Design, Synthesis, and Structure–Activity Relationship of Tetrahydropyrido[4,3-d]pyrimidine Derivatives as Potent Smoothened Antagonists. ACS Publications. [Link]
-
NotDijkstra. (2017). Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Chemistry Stack Exchange. [Link]
-
Jensen, J. H., et al. (2023). Promotion of Water as Solvent in Amination of 4-Chloropyrrolopyrimidines and Related Heterocycles under Acidic Conditions. PubMed Central. [Link]
-
Fokin, A. A., et al. (2020). Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines. MDPI. [Link]
-
Abdel-Maksoud, M. S., et al. (2024). Innovative Amino-Functionalization of Pyrido[2,3-d]pyrimidine Scaffolds for Broad Therapeutic Applications Supported by Computational Analyses. PubMed Central. [Link]
Sources
- 1. Design, Synthesis and SAR in 2,4,7-Trisubstituted Pyrido[3,2-d]Pyrimidine Series as Novel PI3K/mTOR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. SnAr Reactions of 2,4-Diazidopyrido[3,2-d]pyrimidine and Azide-Tetrazole Equilibrium Studies of the Obtained 5-Substituted Tetrazolo[1,5-a]pyrido[2,3-e]pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. preprints.org [preprints.org]
"improving solubility of 4,7-Dichloropyrido[3,2-d]pyrimidine for reactions"
"improving solubility of 4,7-Dichloropyrido[3,2-d]pyrimidine for reactions"
Current Status: Online Ticket ID: #SOL-47-DCPP Subject: Solubility & Reactivity Guide for 4,7-Dichloropyrido[3,2-d]pyrimidine Assigned Specialist: Senior Application Scientist
Executive Summary: The Solubility Paradox
Welcome to the technical guide for 4,7-Dichloropyrido[3,2-d]pyrimidine (CAS: 917757-12-1). This scaffold presents a classic "Solubility Paradox" in medicinal chemistry:
-
The Issue: It is a planar, electron-deficient heterocycle with high lattice energy, making it poorly soluble in standard organic solvents (THF, DCM) at ambient temperature.
-
The Consequence: Researchers often default to high-boiling polar aprotic solvents (DMSO, DMF), which complicates workup and can promote side reactions (e.g., hydrolysis of the labile C4-chlorine).
-
The Solution: This guide provides a tiered solvent strategy and self-validating protocols to balance solubility with reactivity, ensuring clean
and cross-coupling transformations.
Reactivity Architecture & Regioselectivity
Before addressing solubility, you must understand where the molecule reacts.[1] The solubility requirements differ depending on whether you are targeting the C4 or C7 position.
Structural Logic[1][2]
-
C4-Position (Pyrimidyl): Highly reactive.[1] The chlorine is activated by the adjacent ring nitrogens. It is susceptible to Nucleophilic Aromatic Substitution (
) even at mild temperatures. -
C7-Position (Pyridyl): Deactivated. This position behaves like a chloropyridine.[1] It generally resists
and requires Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to react.
Decision Matrix: Reaction Pathways
Use the following logic flow to determine your experimental setup.
Figure 1: Strategic decision tree for solvent selection based on regioselectivity requirements.
Troubleshooting Module: Solubility & Solvent Systems
Tier 1: The "Slurry" Approach (Recommended for C4 )
Theory: You do not need full homogeneity for C4 substitution. The reaction is fast; as the dissolved starting material reacts, more dissolves (Le Chatelier’s principle).[1]
-
Solvents: THF, DCM, Acetonitrile.
-
Temperature: 0°C to Room Temperature.
-
Advantage: Easy workup. Product often precipitates or stays in solution while byproducts (amine salts) crash out.
Tier 2: The "Force Solubilization" (Required for C7 Coupling)
Theory: Pd-catalysis requires a homogeneous solution to prevent catalyst entrapment and ensure turnover.[1]
-
Solvents: 1,4-Dioxane, Toluene/DMF (9:1 mix), DMAc.
-
Temperature: 80°C - 110°C.
-
Critical Step: Degas solvents thoroughly. The 4,7-dichloro scaffold is prone to oxidative degradation at high temperatures if
is present.
Quantitative Solvent Data (Estimated at 25°C)
| Solvent | Solubility Rating | Suitability | Primary Risk |
| DCM | Moderate (<10 mg/mL) | C4 | Volatility limits temp. |
| THF | Moderate (<15 mg/mL) | C4 | Peroxide formation. |
| Acetonitrile | Poor | Crystallization | Low solubility slows rate. |
| DMF/DMSO | High (>50 mg/mL) | Library Gen. | Hydrolysis (See FAQ). |
| 1,4-Dioxane | Good (with heat) | Pd-Coupling | Freezing point (12°C).[1] |
Validated Protocols
Protocol A: Regioselective C4-Amination (Self-Validating)
Target: Introduction of an amine at C4 without touching C7.[1]
-
Preparation: Suspend 4,7-dichloropyrido[3,2-d]pyrimidine (1.0 eq) in THF (0.1 M). The solution will likely be cloudy (suspension).
-
Base: Add DIPEA (1.2 eq).
-
Addition: Add the amine nucleophile (1.05 eq) dropwise at 0°C.
-
Reaction: Allow to warm to RT.
-
Checkpoint: The suspension should change appearance (color change or clarity change) within 1 hour.
-
-
Validation (TLC): Spot the reaction mixture. If the starting material spot (
in 50% EtOAc/Hex) is gone, the reaction is complete.-
Note: If a new baseline spot appears, you may have hydrolyzed the chloride to the hydroxyl (4-OH).
-
-
Workup: Dilute with water. The product often precipitates. Filter and wash with water.[2]
Protocol B: C7-Suzuki Coupling
Target: Arylation at C7 after C4 has been functionalized.[1]
-
Solvent: Use 1,4-Dioxane/Water (4:1) .[1] The water helps solubilize the inorganic base, which is crucial for the transmetallation step.
-
Catalyst:
is robust for this scaffold.[1] -
Temperature: Heat to 90°C.
-
Troubleshooting: If the reaction turns black immediately, your catalyst has crashed out ("Pd-black"). Ensure the ligand is sufficient or switch to
/XPhos for difficult substrates.
-
FAQ & Troubleshooting
Q1: My reaction mixture turned into a solid gel. What happened?
A: This is likely aggregation . The planar nature of the scaffold can cause
-
Fix: Add a co-solvent like Isopropanol (5%) or increase the temperature slightly. Do not just add more solvent, as this dilutes the reaction rate.
Q2: I see a new peak in LCMS with Mass = [M-Cl+OH]. Is my product decomposing? A: Yes, this is Hydrolysis .[1] The C4-chlorine is very sensitive to moisture.[1]
-
Cause: Wet DMF or DMSO was used. These solvents are hygroscopic.
-
Fix: Switch to anhydrous THF or dry your DMF over molecular sieves (3Å) for 24 hours before use.
Q3: Why is the C7 position not reacting? A: The C7 position is electronically deactivated.
-
Fix: You cannot use
here.[1] You must use metal catalysis.[1] If Suzuki coupling fails, try a Negishi coupling (using Organozinc reagents), which is often more tolerant of electron-deficient heterocycles.
Q4: How do I remove DMF during workup without rotovapping for hours? A: Use the "Crash-Out" method.
-
Pour the reaction mixture slowly into a beaker of rapidly stirring ice water (10x volume of DMF).
-
The hydrophobic product should precipitate as a solid.
-
Filter the solid.[2] The DMF stays in the aqueous filtrate.
References
-
Synthesis and Therapeutic Potential of Pyrido[3,2-d]pyrimidine Derivatives. National Institutes of Health (PMC).[1] Available at: [Link]
-
4,7-Dichloropyrido[3,2-d]pyrimidine Substance Record. PubChem.[1][3] Available at: [Link]
-
Regiocontrolled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. ResearchGate. Available at: [Link]
-
Nucleophilic Aromatic Substitution on Pyrimidines: Regioselectivity. Chemistry LibreTexts. Available at: [Link]
Sources
Technical Support Center: Catalyst Poisoning in 4,7-Dichloropyrido[3,2-d]pyrimidine Cross-Coupling Reactions
Technical Support Center: Catalyst Poisoning in 4,7-Dichloropyrido[3,2-d]pyrimidine Cross-Coupling Reactions
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and answers to frequently asked questions regarding catalyst poisoning in palladium-catalyzed cross-coupling reactions involving the 4,7-dichloropyrido[3,2-d]pyrimidine scaffold. This challenging substrate, with its multiple nitrogen atoms, presents unique hurdles to achieving high-yielding and reproducible results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions and fundamental concepts related to catalyst poisoning in the context of pyridopyrimidine chemistry.
Q1: What is catalyst poisoning in the context of cross-coupling reactions?
A1: Catalyst poisoning is the deactivation of a transition metal catalyst, typically palladium in cross-coupling reactions, by a chemical substance that binds to its active sites.[1][2] In the case of 4,7-dichloropyrido[3,2-d]pyrimidine, the lone pair of electrons on the pyridinic nitrogen atoms can strongly coordinate to the palladium center.[1][3] This coordination blocks the active sites, preventing the catalyst from participating in the desired catalytic cycle, leading to low or no product yield.[1][3]
Q2: What are the typical symptoms of catalyst poisoning in my reaction?
A2: The symptoms of catalyst deactivation can manifest in several ways during your experiment:
-
Decrease in Reaction Rate: The most immediate sign is a significant reduction in the reaction's speed, observed as a lower conversion of reactants to products over time.[4]
-
Drop in Product Yield: The overall amount of desired product formed is lower than expected, indicating the catalyst is no longer effective.[4]
-
Increase in By-products: As the desired catalytic pathway is inhibited, alternative side reactions may become more prevalent, leading to a less selective transformation.[4]
-
Change in Physical Appearance: The catalyst may change color or precipitate out of the solution as palladium black, a common sign of catalyst decomposition.[4][5]
Q3: Are both nitrogen atoms in 4,7-dichloropyrido[3,2-d]pyrimidine equally problematic for catalyst poisoning?
A3: While both pyridinic nitrogens can contribute to catalyst poisoning, their respective electronic environments and steric accessibility can lead to differential effects. The nitrogen in the pyridine ring is generally considered a stronger Lewis base and a more potent poison. The pyrimidine nitrogens' basicity is somewhat attenuated by the presence of the electron-withdrawing chlorine atoms. However, both can and do interact with the palladium center, making this a particularly challenging substrate class.
Q4: Besides the substrate itself, what other common laboratory impurities can act as catalyst poisons?
A4: Several common impurities can deactivate your palladium catalyst:
-
Sulfur Compounds: Elemental sulfur and sulfur-containing functional groups are notorious poisons for palladium catalysts.[6]
-
Cyanides and Halides: Excess cyanide or halide ions can form stable, inactive palladium complexes.[7][8]
-
Water and Oxygen: While not classic poisons, water can lead to unwanted side reactions like protodeboronation, and oxygen can oxidize the active Pd(0) species to inactive Pd(II).[9][10] Rigorous degassing of solvents and use of an inert atmosphere are crucial.[10][11]
Part 2: Troubleshooting Guides
This section provides a more in-depth, problem-solution format for specific experimental issues you may encounter.
Problem 1: Low to No Product Yield in Suzuki-Miyaura Coupling
You are attempting a Suzuki-Miyaura coupling with 4,7-dichloropyrido[3,2-d]pyrimidine and an arylboronic acid, but you observe minimal or no formation of the desired product.
Potential Cause: Severe catalyst poisoning by the pyridinic nitrogen of the substrate. The Lewis basic nitrogen atom can coordinate strongly to the palladium catalyst, leading to its deactivation.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield Suzuki couplings.
Detailed Protocols & Explanations:
-
Ligand Selection: Standard phosphine ligands like PPh₃ are often ineffective for electron-deficient and potentially coordinating substrates.[10] Employing bulky, electron-rich biarylphosphine ligands such as XPhos, SPhos, or RuPhos is critical.[9][10] These ligands create a sterically hindered environment around the palladium center, which can disfavor coordination of the pyridinic nitrogen and promote the desired catalytic cycle.[9]
-
Palladium Precatalyst Choice: The use of well-defined palladium precatalysts (e.g., palladacycles) can ensure the efficient and reliable generation of the active Pd(0) species in the presence of the substrate, minimizing opportunities for premature deactivation.[9][10]
-
Lewis Acid Additives: The addition of a mild Lewis acid, such as trimethoxyborane (B(OMe)₃), can be a highly effective strategy.[12] The Lewis acid can reversibly coordinate with the pyridinic nitrogen, effectively "masking" it and preventing it from poisoning the palladium catalyst.[12]
-
Anhydrous and Oxygen-Free Conditions: Ensure all solvents and reagents are rigorously dried and degassed.[10] Water can promote protodeboronation of the boronic acid, a common side reaction, while oxygen can oxidize the active Pd(0) catalyst.[9][10]
Problem 2: Reaction Stalls After Partial Conversion in Buchwald-Hartwig Amination
You are performing a Buchwald-Hartwig amination on 4,7-dichloropyrido[3,2-d]pyrimidine and observe initial product formation, but the reaction stalls before reaching completion.
Potential Cause: Gradual catalyst deactivation over the course of the reaction. This can be due to a combination of substrate poisoning and thermal decomposition of the catalyst at the elevated temperatures often required for aminating chloro-heteroarenes.
Troubleshooting Strategies:
| Strategy | Rationale | Experimental Protocol |
| Increase Catalyst Loading | Compensates for gradual deactivation by providing a higher initial concentration of active catalyst. | Increase catalyst loading from the typical 1-2 mol% to 3-5 mol%.[10] This is often a pragmatic solution for challenging substrates. |
| Slow Addition of Substrate | Maintains a low instantaneous concentration of the pyridopyrimidine in the reaction mixture, reducing the rate of catalyst poisoning. | Set up a syringe pump to add a solution of the 4,7-dichloropyrido[3,2-d]pyrimidine in the reaction solvent to the mixture containing the catalyst, ligand, base, and amine over several hours. |
| Use of a More Robust Ligand | Certain ligands are designed for higher thermal stability and resistance to deactivation pathways. | Consider switching to more robust ligands like BrettPhos or cataCXium® A, which have demonstrated high efficacy and stability in challenging aminations.[10][13] |
| Optimize Reaction Temperature | While higher temperatures are often needed for C-Cl bond activation, they can also accelerate catalyst decomposition. | Carefully screen the reaction temperature. It's possible that a slightly lower temperature for a longer duration may provide a better overall yield by preserving the catalyst's lifetime. |
Data Presentation: Ligand Screening for Buchwald-Hartwig Amination
The following table illustrates the potential impact of ligand choice on the yield of a challenging Buchwald-Hartwig amination.
| Ligand | Catalyst Loading (mol%) | Temperature (°C) | Yield (%) | Notes |
| PPh₃ | 2 | 110 | <5 | Ineffective for C-Cl activation.[10] |
| XPhos | 2 | 110 | 65 | Good general-purpose ligand. |
| RuPhos | 2 | 110 | 78 | Often provides improved yields for electron-deficient substrates.[10] |
| BrettPhos | 2 | 110 | 85 | Known for high activity and stability.[10] |
Problem 3: Poor Regioselectivity in Mono-functionalization
You are attempting to selectively functionalize either the C4 or C7 position of 4,7-dichloropyrido[3,2-d]pyrimidine but are obtaining a mixture of isomers or di-substituted product.
Potential Cause: The electronic and steric environments of the two chlorine atoms are not sufficiently differentiated under the chosen reaction conditions to favor selective reaction at one site.
Strategies for Improving Regioselectivity:
-
Ligand Control: The steric and electronic properties of the phosphine ligand can significantly influence the regioselectivity of oxidative addition. For some dichloropyridine systems, bulky N-heterocyclic carbene (NHC) ligands like IPr have been shown to favor reaction at the C4 position.[14]
-
Temperature Optimization: Running the reaction at a lower temperature can often enhance selectivity, as the transition states leading to the different isomers may have different activation energies.
-
Careful Choice of Coupling Partner: The nature of the nucleophile (in Suzuki or Buchwald-Hartwig reactions) can also influence the site of reaction. It is often necessary to screen different boronic acids or amines to optimize selectivity for a desired position.
Diagram of Regioselectivity Influences:
Caption: Key factors influencing regioselective cross-coupling.
References
- Benchchem. Technical Support Center: Cross-Coupling of Nitrogen Heterocycles.
- Filo. Symptoms of catalyst deactivation.
- Benchchem. Technical Support Center: Suzuki Coupling with Nitrogen-Containing Heterocycles.
- Fu HY, Chen L, Doucet H.
- Benchchem. Technical Support Center: Catalyst Poisoning in Reactions with Pyridine Substrates.
- Benchchem. Technical Support Center: Buchwald-Hartwig Amination with Chloropyridines.
- Grushin VV, et al. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system. J Am Chem Soc. 2008 Apr 9;130(14):4656-7.
- Benchchem. Troubleshooting low yield in Suzuki coupling of chloropyrimidines.
- ResearchGate. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C−N Bond Activation in the [(Ph 3 P) 4 Pd]/[Bu 4 N] + CN - System | Request PDF.
- Benchchem. Catalyst poisoning issues in cross-coupling reactions with sulfur heterocycles.
- Anderson, K. W., & Handy, S. T. (2010). One-pot Double Suzuki Couplings of Dichloropyrimidines. Tetrahedron Letters, 51(43), 5674-5676.
- Erhardt S, Grushin VV, Kilpatrick AH, Macgregor SA. Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyanation of Haloarenes. Remarkably Facile C-N Bond Activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- System. J Am Chem Soc. 2008 Apr 9;130(14):4656-7.
- PubMed Central (PMC). Pd Nanoparticles Immobilized on Pyridinic N-Rich Carbon Nanosheets for Promoting Suzuki Cross-Coupling Reactions.
- ResearchGate. Effect of phosphine ligand choice on reaction outcome. (a) Examination...
- Wikipedia. Catalyst poisoning.
- Benchchem. Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Pyridines.
- PubMed Central (PMC). Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems.
- MDPI. Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids.
- MDPI. Palladium-Catalyzed Reactions.
- ResearchGate. Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions | Request PDF.
- ResearchGate. How can I solve my problem with Suzuki coupling?.
- Intertek. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause.
- White Rose eTheses Online. Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions.
- Semantic Scholar. Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst.
- Chemistry World. Amine might end palladium's reign over classic cross coupling reaction.
- Durham e-Theses. METAL-CATALYSED CROSS-COUPLING REACTIONS OF NITROGEN HETEROCYCLES.
- Gessner Group. Phosphine ligands and catalysis.
- ResearchGate. Inverting the Conventional Site Selectivity of Cross-Coupling of 2,4-Dichloropyrimidines.
- ResearchGate. Synthetic strategies towards phosphine ligands suitable for further...
- ChemRxiv. Design and Application of a Screening Set for Monophosphine Lig-ands in Metal Catalysis.
- ACS Publications. Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling.
- Benchchem. Application Notes and Protocols for the Buchwald-Hartwig Amination of 2,5-Dichloro-4,6-pyrimidinediamine.
- ResearchGate. ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions..
- PubMed. Synthesis of N-heterocycles through alcohol dehydrogenative coupling.
- Xingwei Li. The Asymmetric Buchwald–Hartwig Amination Reaction.
- RSC Publishing. Cascade imination, Buchwald–Hartwig cross coupling and cycloaddition reaction: synthesis of pyrido[2,3-d]pyrimidines.
- MDPI. Recent Advances in the Green Synthesis of Active N-Heterocycles and Their Biological Activities.
- Chemistry Research Journal. Nitrogen Heterocycles as Versatile Scaffolds in Organic Synthesis and Advanced Materials.
- PubMed Central (PMC). Iron-catalyzed divergent synthesis of coumarin fused N-heterocycles via 6π-electrocyclization and isoxazole ring-opening.
- MDPI. Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds.
- ResearchGate. Review on the Synthesis and Therapeutic Potential of Pyrido[2,3-d], [3,2-d], [3,4-d] and [4,3-d]pyrimidine Derivatives.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Catalyst poisoning - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Symptoms of catalyst deactivation | Filo [askfilo.com]
- 5. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Mechanisms of catalyst poisoning in palladium-catalyzed cyanation of haloarenes. remarkably facile C-N bond activation in the [(Ph3P)4Pd]/[Bu4N]+ CN- system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. One-pot Double Suzuki Couplings of Dichloropyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Unconventional Site-Selectivity in Palladium-Catalyzed Cross-Couplings of Dichloroheteroarenes under Ligand-Controlled and Ligand-Free Systems - PMC [pmc.ncbi.nlm.nih.gov]
"workup procedure for 4,7-Dichloropyrido[3,2-d]pyrimidine reactions"
"workup procedure for 4,7-Dichloropyrido[3,2-d]pyrimidine reactions"
Status: Active Specialist: Senior Application Scientist Subject: Workup, Purification, and Troubleshooting for 4,7-Dichloropyrido[3,2-d]pyrimidine Scaffolds
Core Directive & Technical Overview
Welcome to the technical support hub for the 4,7-Dichloropyrido[3,2-d]pyrimidine scaffold. This heterocyclic system is a critical intermediate in the synthesis of kinase inhibitors (e.g., PIM-1, mTOR) and antimalarial agents.
The Central Challenge: The reactivity profile of this molecule is defined by a massive electrophilic disparity between C4 and C7 .
-
C4-Cl (Pyrimidine ring): Highly reactive. Prone to rapid SNAr and hydrolysis .
-
C7-Cl (Pyridine ring): Relatively stable. Typically requires Palladium-catalyzed cross-coupling or forcing SNAr conditions.
Your primary failure mode is the inadvertent hydrolysis of the C4-chloride to the C4-one (lactam) species during aqueous workup. This guide prioritizes the preservation of the C4-Cl bond.
Critical Stability Alert: The "Lactam" Impurity
Issue: Users frequently report the formation of a polar, insoluble white solid during workup. Diagnosis: Hydrolysis of the C4-Cl bond to form 7-chloropyrido[3,2-d]pyrimidin-4(3H)-one.
Mechanism of Failure
The C4 position is highly electron-deficient. In the presence of acidic water (often generated during the quench of residual POCl3), the chloride is displaced by water, thermodynamically driving the system to the stable lactam tautomer.
Prevention Protocol (The "Cold-Base" Quench)
Do NOT quench directly with water if significant POCl3 remains.
-
Evaporation First: Remove excess POCl3in vacuo (azeotrope with toluene 2x) to remove the bulk of the acid source.
-
Temperature Control: Cool the residue to 0°C or -10°C .
-
Buffered Quench: Quench into a biphasic mixture of DCM and Sat. NaHCO3 (or ice/ammonia). The base neutralizes HCl instantly, preventing acid-catalyzed hydrolysis.
-
Speed: Extract immediately. Do not let the organic layer sit in contact with the aqueous phase for prolonged periods.
Visualizing the Workflow
The following diagram illustrates the decision logic for handling the crude reaction mixture to maximize yield and regioselectivity.
Caption: Workflow for isolating 4,7-dichloropyrido[3,2-d]pyrimidine, highlighting the critical divergence between successful isolation (Green) and hydrolysis failure (Red).
Regioselectivity & Purification Data
When reacting the 4,7-dichloro scaffold with nucleophiles (amines, alkoxides), regioselectivity is governed by the greater electrophilicity of the pyrimidine ring (C4) versus the pyridine ring (C7).
Reactivity Comparison Table
| Feature | Position C4 (Pyrimidine) | Position C7 (Pyridine) |
| Reactivity | High (Kinetic Product) | Low (Thermodynamic/Catalytic) |
| Reaction Type | SNAr (Room Temp/0°C) | Suzuki/Buchwald (High Temp/Pd) |
| Leaving Group | Chloride (Fast displacement) | Chloride (Stable) |
| Risk Factor | Hydrolysis to Lactam | Dechlorination (rare) |
Regioselective Synthesis Protocol (SOP)
Objective: Selective substitution at C4 with an amine (R-NH2) leaving C7 intact.
-
Solvent: Anhydrous THF or DMF (avoid alcohols if alkoxide competition is possible).
-
Base: DIPEA (1.2 equiv) or K2CO3.
-
Temperature: Start at 0°C , warm to RT. Do not heat unless C4 substitution is sluggish. Heating promotes double substitution (C4 + C7).
-
Monitoring: TLC (Hex/EtOAc). The C4-substituted product is usually more polar than the starting material but less polar than the bis-substituted byproduct.
Troubleshooting & FAQs
Q1: My product is stuck in an emulsion during extraction. How do I break it?
-
Cause: Pyridopyrimidines are amphoteric. If the pH is near the pKa of the pyridine nitrogen (~3-4), it acts as a surfactant.
-
Fix: Adjust the aqueous layer pH to >8 (using NaHCO3) to ensure the free base form. Filter the biphasic mixture through a Celite pad to remove fine particulates that stabilize the emulsion.
Q2: I see two spots on TLC after adding my amine. Which is which?
-
Analysis:
-
Spot A (High Rf): Unreacted Starting Material.
-
Spot B (Medium Rf): Target C4-Product (Mono-substituted).
-
Spot C (Low Rf): Bis-substituted (C4 + C7) impurity (usually only forms with excess amine + heat).
-
-
Validation: The C4-substituted product often fluoresces intensely blue/purple under UV (254/365 nm) due to the extended conjugation.
Q3: Can I store the 4,7-dichloro intermediate?
-
Advice: It is hydrolytically unstable. Store under Argon at -20°C. If you must store it for >1 week, re-verify purity by LCMS before use. The "Lactam" peak (M-Cl+OH) will appear at [M-18] mass difference.
Pathway Logic Diagram
Understanding the electronic bias is crucial for designing multi-step synthesis.
Caption: Reactivity map demonstrating the kinetic preference for C4 substitution over C7.
References
-
Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives. Source: National Institutes of Health (NIH) / PubMed Central. Context: Details the chlorination and subsequent nucleophilic substitution protocols for isomeric pyridopyrimidines. URL:[Link]
-
Review on the Synthesis and Therapeutic Potential of Pyrido[3,2-d]pyrimidine Derivatives. Source: Pharmaceuticals (MDPI).[1] Context: Comprehensive review of synthetic routes, including the POCl3 chlorination and regioselective SNAr reactions. URL:[Link]
-
Regiocontroled SNAr and Palladium Cross-Coupling Reactions of 2,4,7-Trichloropyrido[3,2-d]pyrimidine. Source: ResearchGate / Tetrahedron. Context: Establishes the reactivity order C4 > C2 > C7 and provides specific experimental conditions for differentiating these positions. URL:[Link]
Sources
Reference Data & Comparative Studies
Optimizing Library Synthesis: The Strategic Advantage of 4,7-Dichloropyrido[3,2-d]pyrimidine Scaffolds
Optimizing Library Synthesis: The Strategic Advantage of 4,7-Dichloropyrido[3,2-d]pyrimidine Scaffolds
Executive Summary
In the high-throughput landscape of drug discovery, scaffold selection dictates the efficiency of library generation. While quinazolines have long been the "workhorse" for kinase inhibitor design, the 4,7-Dichloropyrido[3,2-d]pyrimidine scaffold offers a superior alternative for Diversity-Oriented Synthesis (DOS).
This guide analyzes the distinct chemoselective advantages of this scaffold. Unlike symmetrical pyrimidines or inert quinazolines, the 4,7-dichloropyrido[3,2-d]pyrimidine core possesses a unique "reactivity gradient" between the C4 (pyrimidine) and C7 (pyridine) positions. This orthogonality allows researchers to perform sequential, high-yield functionalizations without the need for protecting groups, significantly streamlining the workflow for kinase-targeted libraries (e.g., EGFR, p38 MAPK, PI3K).
Structural & Electronic Rationale
To understand the synthetic utility, we must first deconstruct the electronic environment of the scaffold compared to its common alternatives.
The Reactivity Gradient (Orthogonality)
The defining feature of 4,7-dichloropyrido[3,2-d]pyrimidine is the extreme electronic differentiation between the two chlorine substituents:
-
Position C4 (Pyrimidine Ring): This carbon is highly electron-deficient due to the cumulative inductive effects of N1, N3, and the fused pyridine ring. It acts as a "soft" electrophile, highly susceptible to Nucleophilic Aromatic Substitution (SNAr ) under mild conditions.
-
Position C7 (Pyridine Ring): Located on the fused pyridine ring, the C7 position is meta to the bridgehead nitrogen (N5). Unlike the C2 or C4 positions, it does not benefit from direct resonance stabilization of a Meisenheimer complex. Consequently, it is inert to standard SNAr conditions but remains highly reactive toward Palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura).
Comparison with Standard Scaffolds
| Feature | 4,7-Dichloropyrido[3,2-d]pyrimidine | 2,4-Dichloroquinazoline | 2,4-Dichloropyrimidine |
| C4 Reactivity | High (SNAr @ RT) | High (SNAr @ RT) | High (SNAr @ RT) |
| Secondary Site | C7 (Pyridine): Pd-Active / SNAr Inert | Benzene Ring: Inert to SNAr/Pd* | C2: SNAr Active (Selectivity issues) |
| Solubility (logP) | Lower (Better): Extra N atom increases polarity | Higher (Worse): Benzo-fused | Low |
| Selectivity Control | Excellent: Thermal/Catalytic switch | Poor: Requires pre-functionalized benzene | Moderate: Temperature controlled |
*Note: Functionalizing the benzene ring of quinazoline usually requires starting with a bromo/iodo precursor, limiting commercial availability compared to the dichloro-heterocycles.
Strategic Library Synthesis Workflow
The orthogonality described above enables a "One-Pot, Two-Step" or "Sequential" synthesis strategy. The following diagram illustrates the decision logic for library construction.
Caption: Sequential functionalization workflow. The high reactivity of C4 allows mild SNAr displacement first, leaving the C7-Cl intact for subsequent metal-catalyzed coupling.
Experimental Protocols
The following protocols are designed to be self-validating. The distinct Rf shift between the mono-substituted intermediate and the di-substituted product allows for easy monitoring via TLC or LC-MS.
Step 1: Regioselective C4-Amination (SNAr)
Objective: Introduce the primary diversity element (R1) at the C4 position.
-
Reagents: 4,7-Dichloropyrido[3,2-d]pyrimidine (1.0 eq), Aniline/Amine derivative (1.1 eq), Diisopropylethylamine (DIPEA, 2.0 eq).
-
Solvent: Isopropyl Alcohol (IPA) or THF. Note: IPA is preferred as the product often precipitates out, simplifying purification.
-
Procedure:
-
Dissolve the scaffold in IPA (0.1 M concentration).
-
Add DIPEA followed by the amine nucleophile dropwise at 0°C.
-
Allow the reaction to warm to Room Temperature (25°C). Stir for 1–2 hours.
-
Validation Point: Monitor by TLC (50% EtOAc/Hexane). The starting material (high Rf) should disappear, replaced by a lower Rf spot (Intermediate). The C7-Cl remains intact under these conditions.
-
-
Workup: Filter the precipitate (if solid) or concentrate and flash chromatograph.
-
Yield Expectation: 85–95%.
Step 2: C7-Arylation (Suzuki-Miyaura Coupling)
Objective: Introduce the secondary diversity element (R2) at the C7 position using the C4-substituted intermediate.
-
Reagents: C4-substituted intermediate (1.0 eq), Aryl Boronic Acid (1.5 eq), Pd(PPh3)4 (5 mol%), Na2CO3 (2M aqueous, 3.0 eq).
-
Solvent: 1,4-Dioxane / Water (4:1 ratio).
-
Procedure:
-
Degas the solvent mixture with Nitrogen for 10 minutes.
-
Add the intermediate, boronic acid, base, and catalyst.
-
Heat to 90°C (thermal) or 110°C (Microwave) for 1–4 hours.
-
Causality: The C7 position is on the pyridine ring.[1] The lack of SNAr reactivity here necessitates the use of Palladium to facilitate the oxidative addition into the C-Cl bond.
-
-
Workup: Dilute with EtOAc, wash with brine, dry over MgSO4, and purify via HPLC or Flash Chromatography.
Comparative Performance Data
The following data summarizes the advantages of using the 4,7-dichloropyrido[3,2-d]pyrimidine scaffold over the traditional 2,4-dichloroquinazoline in the context of kinase inhibitor design (e.g., EGFR T790M targeting).
| Metric | 4,7-Dichloropyrido[3,2-d]pyrimidine | 2,4-Dichloroquinazoline | Impact on Library Quality |
| SNAr Selectivity (C4:C7) | > 50:1 | ~ 10:1 (C4:C2) | High: Eliminates need for tedious isomer separation. |
| Aqueous Solubility (pH 7.4) | ~ 50 µM (Scaffold dependent) | < 5 µM | High: Improves bioassay reliability and formulation. |
| Metabolic Stability (HLM) | Moderate (Pyridine N oxidation) | High (Benzene ring) | Neutral: Pyridine N can be a metabolic soft spot but offers H-bond interactions. |
| IP Space | Less Crowded | Highly Saturated | High: Greater potential for novel patentable matter. |
Biological Relevance (Kinase Binding)
In many kinase active sites (e.g., p38, PI3K), the N1 and N3 atoms of the pyrimidine ring function as the hinge binder.
-
Quinazolines: The C7/C8 positions project into the solvent front or hydrophobic pocket II.
-
Pyrido[3,2-d]: The N5 nitrogen provides an additional vector for water-mediated hydrogen bonding or specific interactions with residues like Thr/Ser in the gatekeeper region, often resulting in distinct selectivity profiles compared to quinazolines [1, 2].
References
-
PubChem. (2025). 4,7-Dichloropyrido[3,2-d]pyrimidine Compound Summary. National Library of Medicine. [Link]
-
Tikad, A., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. Journal of Organic Chemistry. [Link]
-
Bouscary-Desforges, G., et al. (2012). Access and regioselective transformations of 6-substituted 4-aryl-2,8-dichloropyrido[3,2-d]pyrimidine compounds. ACS Publications. [Link]
-
Léger, J.M., et al. (2022). Synthesis of Disubstituted Pyrido[3,2-d]pyrimidines. Molecules (MDPI). [Link](General reference for pyrido-pyrimidine synthesis protocols).
Sources
"cost-effectiveness of 4,7-Dichloropyrido[3,2-d]pyrimidine synthesis routes"
"cost-effectiveness of 4,7-Dichloropyrido[3,2-d]pyrimidine synthesis routes"
Cost-Effectiveness Guide: Synthesis of 4,7-Dichloropyrido[3,2-d]pyrimidine
Executive Summary
4,7-Dichloropyrido[3,2-d]pyrimidine is a "privileged scaffold" in medicinal chemistry, serving as the critical intermediate for V-shaped kinase inhibitors targeting CDK5 (Cyclin-dependent kinase 5) and DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A).
Unlike its 2,4-dichloro isomer, the 4,7-dichloro variant requires precise regiochemical control on the pyridine ring. This guide evaluates the most cost-effective synthesis strategy, establishing that the "Pre-Functionalized Pyridine Route" is the only industrially viable method for high-purity production. Attempts to chlorinate the pyridine ring after bicyclic fusion typically result in inseparable mixtures or ring degradation.
Strategic Route Analysis
The Core Problem: Regioselectivity
The pyrido[3,2-d]pyrimidine system is electron-deficient.
-
C4 Position: Highly reactive towards nucleophilic aromatic substitution (
) due to the adjacent pyrimidine nitrogens. -
C7 Position: Located on the pyridine ring.[1] Direct electrophilic chlorination at this position on the fused system is sluggish and lacks regioselectivity.
Therefore, the Chlorine atom at C7 must be introduced prior to ring fusion.
Route Comparison Matrix
| Feature | Route A: Pre-Functionalized (Recommended) | Route B: Post-Fusion Chlorination (Flawed) |
| Starting Material | 3-Amino-5-chloropicolinic acid | 3-Aminopicolinic acid |
| Key Reagents | Formamide, POCl | Urea, POCl |
| Step Count | 2 (Cyclization | 3+ (Cyclization |
| Overall Yield | 45 - 60% | < 10% (due to isomer mixtures) |
| Purity Profile | High (>98% after workup) | Low (contaminated with 6-Cl/8-Cl isomers) |
| Cost Driver | Price of 5-Cl-3-amino precursor | Purification costs (Chromatography) |
Detailed Experimental Protocols
Phase 1: Cyclization to 7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one
This step constructs the pyrimidine ring. Using formamide is superior to urea fusion as it acts as both solvent and reagent, ensuring better heat transfer and preventing the formation of insoluble "brick-dust" polymers common in urea melts.
-
Reagents:
-
3-Amino-5-chloropicolinic acid (1.0 equiv)
-
Formamide (10-15 volumes)
-
-
Protocol:
-
Charge a round-bottom flask with 3-Amino-5-chloropicolinic acid.
-
Add Formamide (e.g., 10 mL per gram of substrate).
-
Heat the mixture to 140–150 °C with vigorous stirring.
-
Monitor: The reaction typically completes in 4–6 hours.[2] TLC (10% MeOH in DCM) will show the disappearance of the starting amino acid.
-
Workup: Cool the mixture to room temperature. The product often precipitates. If not, dilute with water (equal volume) and chill to 0–5 °C.
-
Filter the solid, wash with water and cold ethanol. Dry in a vacuum oven at 60 °C.
-
-
Expected Yield: 70–85%
-
Appearance: Beige to light brown solid.
Phase 2: Chlorination to 4,7-Dichloropyrido[3,2-d]pyrimidine
The C4-hydroxyl (tautomeric with carbonyl) is converted to a chloride using phosphorus oxychloride (
-
Reagents:
-
7-Chloropyrido[3,2-d]pyrimidin-4(3H)-one (1.0 equiv)
- (5.0 equiv) - Acts as solvent and reagent
- (1.1 equiv) - Optional, boosts conversion if starting material is wet
-
Diisopropylethylamine (DIPEA) or Dimethylaniline (1.0 equiv) - Catalyst/Acid Scavenger
-
-
Protocol:
-
Suspend the dry intermediate from Phase 1 in
under an inert atmosphere ( ). -
Add the base (DIPEA) dropwise (Exothermic!).
-
Heat to Reflux (105–110 °C) for 2–4 hours. The suspension should clear to a dark solution.
-
Quench (Critical Safety Step): Remove excess
via rotary evaporation. Pour the thick residue slowly onto crushed ice/water with vigorous stirring. Maintain temperature < 10 °C to prevent hydrolysis of the product. -
Extraction: Extract immediately with Dichloromethane (DCM) or Ethyl Acetate.
-
Purification: Wash organic layer with saturated
(to remove acid traces) and brine. Dry over and concentrate. -
Final Polish: Recrystallize from Hexane/DCM or pass through a short silica plug if dark tars are present.
-
-
Expected Yield: 80–90%
-
Validation:
H NMR should show two distinct aromatic singlets (or doublets with small coupling) corresponding to the pyridine protons and the pyrimidine C2-H.
Cost-Effectiveness & Decision Logic
The primary cost driver is the 3-amino-5-chloropicolinic acid .
-
Commercial Sourcing: Prices range from $500–$1500/kg depending on volume. This is generally more cost-effective than synthesizing it in-house for scales < 5kg due to the hazardous nature of pyridine chlorination steps.
-
In-House Synthesis: Only recommended for >10kg scale. Involves chlorinating 3-aminopicolinic acid with NCS (N-chlorosuccinimide) in DMF, but requires careful chromatography to separate the 5-chloro (desired) from the 4,6-dichloro byproducts.
Synthesis Workflow Diagram
Figure 1: The optimized linear synthesis route for 4,7-Dichloropyrido[3,2-d]pyrimidine, highlighting the critical intermediate stability.
Safety & Handling
-
POCl
: Highly corrosive and reacts violently with water. All glassware must be oven-dried. Quenching must be done on ice. -
Vesicant Warning: 4,7-Dichloropyrido[3,2-d]pyrimidine is a potent electrophile. It can cause severe skin irritation or sensitization. Handle in a fume hood with double gloving.
References
-
Synthesis of V-Shaped Kinase Inhibitors
- Title: Synthesis and optimization of an original V-shaped collection of 4-7-disubstituted pyrido[3,2-d]pyrimidines as CDK5 and DYRK1A inhibitors.
- Source: European Journal of Medicinal Chemistry (via PubMed/NIH).
-
URL:[Link]
-
General Methods for Pyrido[3,2-d]pyrimidines
- Title: Identification and use of ERK5 inhibitors (WO2019170543A1).
-
Precursor Synthesis (3-Amino-5-chloropicolinic acid)
- Title: 4-Amino-3,5-dichloropyridine: Crystal structure and synthesis context.
- Source: PMC (PubMed Central).
-
URL:[Link]
Sources
- 1. US5525724A - Process for the preparation of chloropyrimidines - Google Patents [patents.google.com]
- 2. Novel synthesis of substituted 4-amino-pyrimidines - Patent 2307355 [data.epo.org]
- 3. Synthesis and cytotoxicity evaluation of novel pyrido[3,4-d]pyrimidine derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety & Regulatory Compliance
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Retrosynthesis Analysis
One-step AI retrosynthesis routes and strategy settings for this compound.
Feasible Synthetic Routes
Feasible Synthetic Routes
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